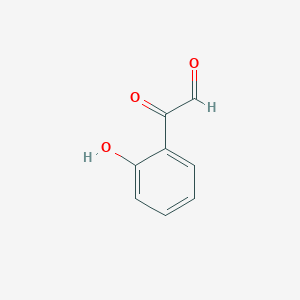

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde

Description

Properties

Molecular Formula |

C8H6O3 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-5,10H |

InChI Key |

CFSVWTAGZWCTFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)O |

Origin of Product |

United States |

Preparation Methods

Selenium Dioxide Oxidation Method

One of the most documented approaches involves the oxidation of a hydroxy-substituted phenyl derivative using selenium dioxide as the oxidizing agent.

Procedure Summary:

- Starting material: 2-ethyl-5-methoxybenzene-1,3-diol or related hydroxy-substituted phenols.

- Reagents: Selenium dioxide (SeO2), solvent mixture of 1,4-dioxane and water.

- Conditions: Heating at reflux (~50 °C) with stirring until reaction completion monitored by TLC.

- Work-up: Filtration through celite to remove selenium residues, evaporation of solvent, and purification by flash column chromatography.

This method yields the target compound as a yellow solid, sometimes with minor impurities that can be tolerated for subsequent reactions or removed by further purification.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Oxidation | SeO2, 1,4-dioxane/H2O, reflux | Conversion of hydroxyphenyl precursor to 2-(2-hydroxyphenyl)-2-oxoacetaldehyde | Moderate to good |

This method is advantageous due to its relatively mild conditions and selectivity for oxidation at the benzylic position adjacent to the hydroxyphenyl group.

Multi-Step Synthetic Route via Acylphloroglucinol Derivatives

Another detailed synthetic route involves the preparation of key intermediates such as 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone, followed by reduction and further transformations:

- Step 1: Acylation of phloroglucinol with acetyl chloride in the presence of aluminum chloride (AlCl3) at low temperature to yield 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone.

- Step 2: Reduction of the acyl group using sodium cyanoborohydride (NaBH3CN) in acidic methanol to obtain hydroxy-substituted benzene diols.

- Step 3: Oxidation with selenium dioxide as above to generate the aldehyde functionality.

Analytical and Purification Techniques

Throughout the preparation, purification is typically achieved by:

- Flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Semi-preparative high-performance liquid chromatography (HPLC) with reversed-phase C-18 columns.

- Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Mass spectrometry and UV-visible spectroscopy also support compound characterization.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| SeO2 Oxidation | Hydroxy-substituted phenol derivatives | SeO2, 1,4-dioxane/H2O, reflux | Moderate | Mild oxidation, selective |

| Multi-step Acylation & Reduction | Phloroglucinol, acetyl chloride, NaBH3CN | AlCl3, AcCl, NaBH3CN, SeO2 | 50-76% (intermediates) | Enables functional group control |

| Chromatographic Purification | Crude reaction mixtures | Silica gel chromatography, HPLC | - | Essential for purity and isolation |

Research Findings and Practical Notes

- The selenium dioxide oxidation is well-established for benzylic oxidation adjacent to phenolic groups, providing good selectivity and yields for this compound synthesis.

- The multi-step approach allows for the introduction of substituents that can modulate the reactivity and solubility of intermediates, improving overall synthetic efficiency.

- Purification steps are critical due to the potential formation of side products and selenium residues.

- The compound’s stability and handling require attention, as aldehyde functionalities can be prone to polymerization or further oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of different tautomers. This process is influenced by the solvent environment and can result in unique photophysical properties . Additionally, the compound’s ability to form hydrogen bonds and participate in charge transfer interactions plays a crucial role in its reactivity and biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and properties of 2-(2-hydroxyphenyl)-2-oxoacetaldehyde are influenced by substituents on the phenyl ring and the presence of electron-withdrawing/donating groups. Below is a comparative analysis with similar compounds:

Reactivity and Spectral Characteristics

- Aldehyde Reactivity : The α-oxoaldehyde group in this compound exhibits higher electrophilicity compared to simple aldehydes (e.g., benzaldehyde) due to conjugation with the adjacent ketone. This facilitates nucleophilic attacks in reactions with amines or hydrazines .

- Spectral Data :

In contrast, brominated analogs (e.g., 2-(3-bromophenyl)-2-oxoacetaldehyde) show downfield shifts in ¹H NMR due to the electron-withdrawing effect of bromine .

Pharmacological Activity

Derivatives of this compound demonstrate notable biological activity. For example:

- Benzimidazole Derivatives : 2-(2-Hydroxyphenyl)-benzimidazole analogs exhibit analgesic activity comparable to diclofenac sodium, attributed to the hydroxyphenyl group enhancing receptor binding .

- Chelating Agents : The compound serves as a precursor for ligands like EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), which are used in iron deficiency treatments .

In contrast, brominated analogs are less explored in pharmacology but are valuable in materials science due to their stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.